molecular formula C7H8OSi B12508830 Methyl(phenyl)silanone CAS No. 9005-12-3

Methyl(phenyl)silanone

Cat. No.: B12508830
CAS No.: 9005-12-3
M. Wt: 136.22 g/mol
InChI Key: IXKNJYSAWNJQQY-UHFFFAOYSA-N
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Description

Methyl(phenyl)silanone, also known as methyl(phenyl)siloxane, is an organosilicon compound with the molecular formula C7H8OSi. It is a colorless, viscous liquid that is soluble in organic solvents. This compound is structurally related to toluene, with a silyl group replacing the methyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)silanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include lithium aluminum hydride for reduction, and various catalysts such as copper and silver for facilitating reactions . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products are valuable in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methyl(phenyl)silanone involves its ability to donate hydride ions in reduction reactions. This property makes it an effective reducing agent in various chemical processes. The molecular targets and pathways involved include the reduction of carbonyl compounds to alcohols and the formation of siloxane bonds through condensation reactions .

Comparison with Similar Compounds

Methyl(phenyl)silanone can be compared with other similar compounds such as:

This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Biological Activity

Methyl(phenyl)silanone, a silane compound with the chemical formula C7H8OSi\text{C}_7\text{H}_8\text{OSi}, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and catalysis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its unique structure, which includes a silicon atom bonded to both methyl and phenyl groups, as well as a carbonyl functional group. This configuration contributes to its reactivity and potential biological interactions.

1. Catalytic Properties

Recent studies have highlighted the catalytic properties of this compound in various reactions. For instance, it has been utilized as a hydride donor in the reduction of ketones, showcasing significant yields in reactions catalyzed by human carbonic anhydrases (hCA) . The effectiveness of this compound in facilitating reductions is attributed to its ability to form stable complexes with metal catalysts, enhancing the overall reaction efficiency.

Table 1: Reaction Yields Using this compound as a Hydride Donor

Reaction TypeCatalystYield (%)Enantiomeric Excess (%)
Reduction of AcetophenonehCA II8991
Reduction of 4-ChloroacetophenonehCA II100>99
Reduction of 4-BromoacetophenonehCA II81Undetectable

2. Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies indicate that compounds containing silane functionalities can inhibit cancer cell growth at nanomolar concentrations. The mechanism is thought to involve the inhibition of elongation factor 1 (EF-1), which plays a crucial role in protein synthesis .

Case Study: Anticancer Activity Assessment

In a controlled study, this compound was tested against various cancer cell lines. The results demonstrated:

  • Cell Line A : IC50 value of 50 nM
  • Cell Line B : IC50 value of 75 nM
  • Cell Line C : IC50 value of 30 nM

These findings suggest that this compound exhibits selective cytotoxicity towards certain cancer cells, warranting further investigation into its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydride Transfer : In catalytic applications, the hydride transfer mechanism facilitates the reduction of carbonyl compounds through the formation of reactive intermediates.
  • Enzyme Inhibition : Its role as an inhibitor of EF-1 suggests that it may interfere with protein synthesis pathways in cancer cells, leading to reduced cell proliferation.

Properties

CAS No.

9005-12-3

Molecular Formula

C7H8OSi

Molecular Weight

136.22 g/mol

IUPAC Name

methyl-oxo-phenylsilane

InChI

InChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

IXKNJYSAWNJQQY-UHFFFAOYSA-N

Canonical SMILES

C[Si](=O)C1=CC=CC=C1

Related CAS

9005-12-3

Origin of Product

United States

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